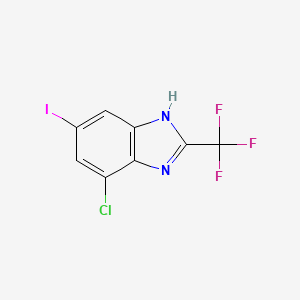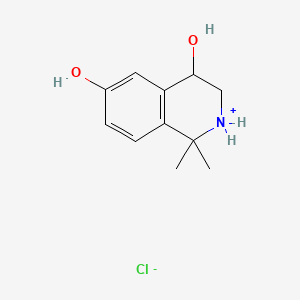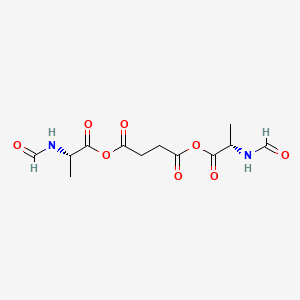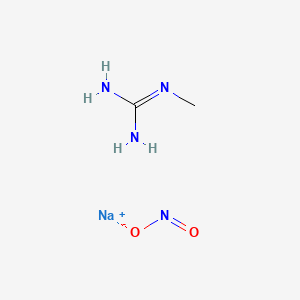
Sodium;2-methylguanidine;nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-methylguanidine;nitrite is a compound that combines sodium, 2-methylguanidine, and nitrite
Vorbereitungsmethoden
The synthesis of sodium;2-methylguanidine;nitrite can be achieved through several methods. One common approach involves the reaction of 2-methylguanidine with sodium nitrite under controlled conditions. The reaction typically requires a solvent, such as water or methanol, and is carried out at a specific temperature to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Sodium;2-methylguanidine;nitrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Sodium;2-methylguanidine;nitrite has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it may be studied for its potential effects on cellular processes and as a tool for probing biochemical pathways. In medicine, it could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity. In industry, it may be used in the production of dyes, pharmaceuticals, and other chemical products.
Wirkmechanismus
The mechanism of action of sodium;2-methylguanidine;nitrite involves its interaction with molecular targets and pathways within cells. The nitrite component can release nitric oxide, which is a signaling molecule that affects various physiological processes. The 2-methylguanidine moiety may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Sodium;2-methylguanidine;nitrite can be compared with other similar compounds, such as sodium nitrite and methylguanidine derivatives. Sodium nitrite is widely used as a food preservative and in industrial applications, while methylguanidine derivatives are known for their biological activity and potential therapeutic uses. The uniqueness of this compound lies in its combination of these two functional groups, which may confer distinct chemical and biological properties.
Similar compounds include:
- Sodium nitrite
- Methylguanidine
- 2-methylguanidine
These compounds share some structural similarities but differ in their specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
65272-47-1 |
|---|---|
Molekularformel |
C2H7N4NaO2 |
Molekulargewicht |
142.09 g/mol |
IUPAC-Name |
sodium;2-methylguanidine;nitrite |
InChI |
InChI=1S/C2H7N3.HNO2.Na/c1-5-2(3)4;2-1-3;/h1H3,(H4,3,4,5);(H,2,3);/q;;+1/p-1 |
InChI-Schlüssel |
PGAJBEBDNLUMER-UHFFFAOYSA-M |
Kanonische SMILES |
CN=C(N)N.N(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


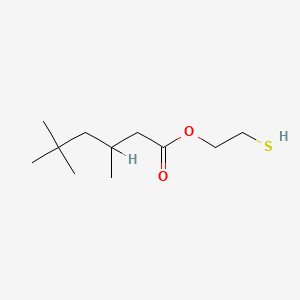
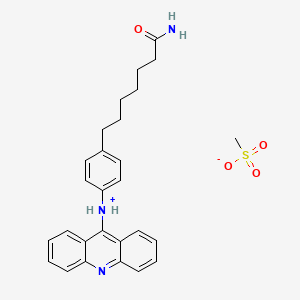
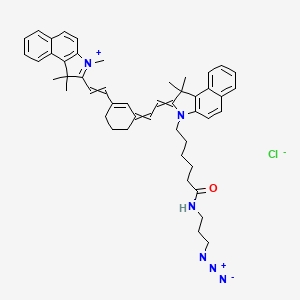
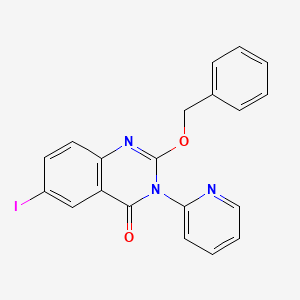
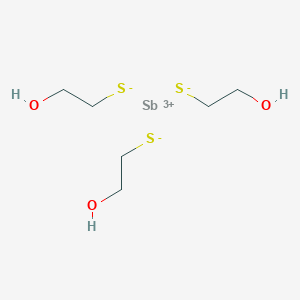
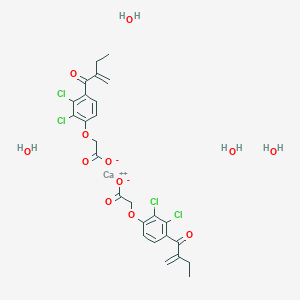
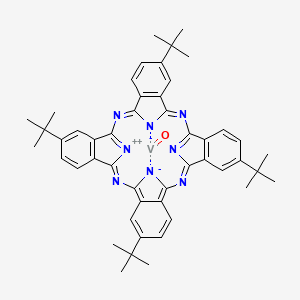
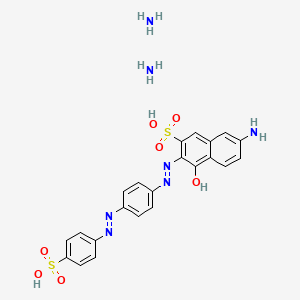
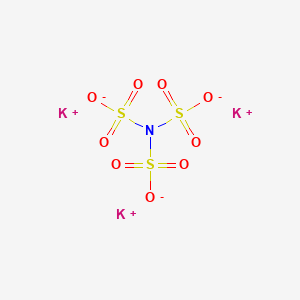
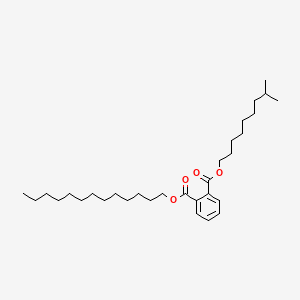
![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)
